

# An In-depth Technical Guide to (3-bromophenyl)-pentafluoro- $\lambda^6$ -sulfane

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## Compound of Interest

Compound Name: 3-Bromophenylsulfur pentafluoride

Cat. No.: B1333655

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This technical guide provides a comprehensive overview of (3-bromophenyl)-pentafluoro- $\lambda^6$ -sulfane, a key organofluorine compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

## IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for **3-Bromophenylsulfur pentafluoride** is (3-bromophenyl)-pentafluoro- $\lambda^6$ -sulfane<sup>[1]</sup>. This nomenclature precisely describes the structure, indicating a benzene ring substituted with a bromine atom at the third position and a pentafluorosulfur group, where the " $\lambda^6$ " specifies the hexavalent state of the sulfur atom.

### Chemical Identifiers:

- CAS Number: 672-30-0<sup>[1][2][3][4]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>BrF<sub>5</sub>S<sup>[1][4]</sup>
- Synonyms: 1-Bromo-3-(pentafluorosulfanyl)benzene<sup>[3]</sup>

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of (3-bromophenyl)-pentafluoro- $\lambda^6$ -sulfane are summarized in the table below, providing essential data for its handling and application in experimental settings.

| Property         | Value                 | Source                                  |
|------------------|-----------------------|---|
| Molecular Weight | 283.06 g/mol          | <a href="#">[1]</a>                     |
| Appearance       | Liquid                | <a href="#">[3]</a> <a href="#">[5]</a> |
| Boiling Point    | 82 °C at 12 mmHg      | <a href="#">[3]</a> <a href="#">[6]</a> |
| Refractive Index | n <sub>20D</sub> 1.48 | <a href="#">[6]</a>                     |
| Purity           | Typically ≥95% (GC)   | <a href="#">[4]</a> <a href="#">[5]</a> |

Spectroscopic data is crucial for the characterization and quality control of the compound.

| Spectroscopic Technique | Instrument Details                                |
|-------------------------|---|
| FTIR Spectroscopy       | Bruker Tensor 27 FT-IR                            |
| Raman Spectroscopy      | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

## Synthesis Protocols

The synthesis of arylsulfur pentafluorides, including the 3-bromo derivative, has evolved to more practical and scalable methods. Below are detailed experimental protocols based on modern synthetic strategies.

A practical method for the synthesis of arylsulfur pentafluorides involves a two-step process starting from the corresponding diaryl disulfide.[\[7\]](#)

### Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF<sub>4</sub>Cl)

- Reaction Setup: In a suitable reaction vessel, charge the diaryl disulfide and an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).
- Chlorination: Cool the mixture and introduce chlorine gas in excess while maintaining a low temperature.

- Work-up: After the reaction is complete, the intermediate arylsulfur chlorotetrafluoride is isolated, typically by distillation or recrystallization.

#### Step 2: Fluorination to Arylsulfur Pentafluoride ( $\text{ArSF}_5$ )

- Reaction Setup: The isolated arylsulfur chlorotetrafluoride is placed in a reaction vessel.
- Fluorination: A fluoride source, such as zinc fluoride ( $\text{ZnF}_2$ ), anhydrous hydrogen fluoride (HF), or antimony fluorides ( $\text{SbF}_3/\text{SbF}_5$ ), is added.<sup>[7][8]</sup>
- Purification: The final product, arylsulfur pentafluoride, is purified using standard techniques like distillation or chromatography to yield the high-purity compound.

(3-Bromophenyl)sulfur pentafluoride can be utilized as a key building block in cross-coupling reactions to synthesize more complex molecules, such as pentafluorosulfanyl-containing aromatic amino acids.<sup>[9]</sup>

#### General Protocol for Negishi Cross-Coupling:

- Organozinc Reagent Preparation: Activate zinc dust by heating under vacuum. Add a catalytic amount of iodine in dry DMF and heat. Then, add the iodo-alanine derivative to form the organozinc reagent.
- Coupling Reaction: To the freshly prepared organozinc reagent, add (3-Bromophenyl)sulfur pentafluoride, a palladium catalyst (e.g.,  $\text{Pd}(\text{dba})_2$ ), and a phosphine ligand (e.g.,  $\text{P}(\text{o-tol})_3$  or SPhos).
- Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50 °C) for several hours, followed by stirring at room temperature.
- Purification: The crude product is purified directly by flash column chromatography on silica gel.

## Applications in Drug Development and Medicinal Chemistry

The pentafluorosulfanyl ( $\text{SF}_5$ ) group is often considered a "super-trifluoromethyl" group due to its unique electronic properties and steric profile.<sup>[8]</sup> These characteristics make it a valuable functional group in the design of novel therapeutic agents.

- **Bioisosteric Replacement:** The  $\text{SF}_5$  group serves as a bioisostere for other common chemical moieties in drug candidates.<sup>[10]</sup> It can replace groups like trifluoromethyl ( $\text{CF}_3$ ), tert-butyl, halogens, or nitro groups to modulate a molecule's pharmacokinetic and pharmacodynamic properties.<sup>[10]</sup>
- **Enhancing Metabolic Stability:** The introduction of a pentafluorosulfanyl group can enhance the metabolic stability of a drug molecule, leading to improved bioavailability and a longer half-life.<sup>[6]</sup>
- **Modulating Physicochemical Properties:** The high electronegativity and lipophilicity of the  $\text{SF}_5$  group can significantly alter a molecule's acidity, basicity, and membrane permeability, which are critical for drug efficacy.
- **Fluorination Reactions:** **3-Bromophenylsulfur pentafluoride** is a key reagent for introducing the  $\text{SF}_5$  moiety into various organic molecules through reactions like the Negishi cross-coupling described above.<sup>[6][9]</sup>

The presence of fluorine-containing substituents is a common feature in many FDA-approved drugs, highlighting the importance of fluorinated building blocks like (3-bromophenyl)-pentafluoro- $\lambda^6$ -sulfane in modern drug discovery.<sup>[11]</sup>

## Safety and Handling

(3-Bromophenyl)-pentafluoro- $\lambda^6$ -sulfane is classified as a hazardous substance and requires careful handling in a laboratory setting.

### Hazard Identification:

- **Skin Irritation:** Causes skin irritation (H315).<sup>[1][2][3]</sup>
- **Eye Irritation:** Causes serious eye irritation (H319).<sup>[1][2][3]</sup>
- **Respiratory Irritation:** May cause respiratory irritation (H335).<sup>[1][3]</sup>

#### Recommended Handling Procedures:

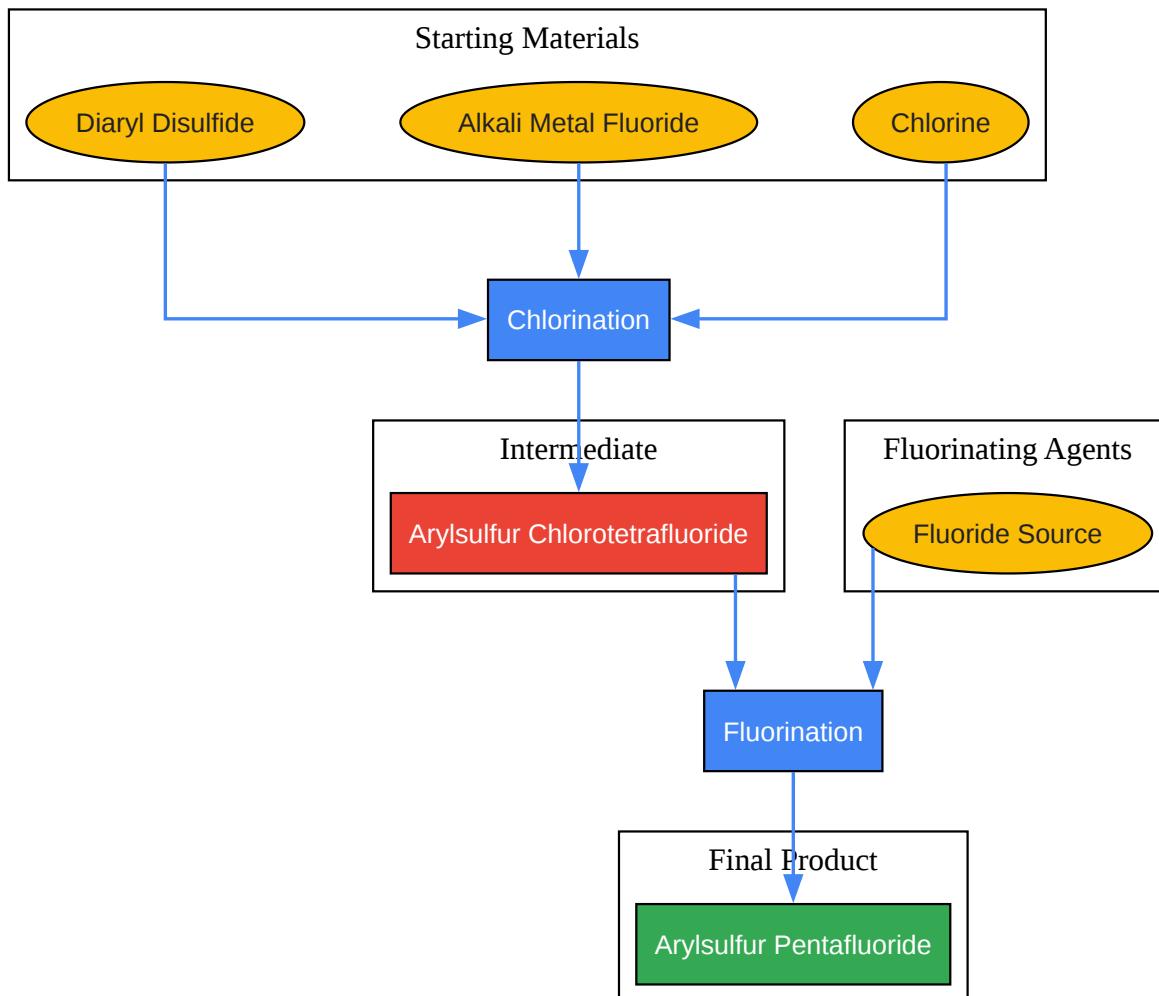
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[2][3]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[2][3] In case of inadequate ventilation, respiratory protection should be worn.[2][3]
- Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2][3] Keep away from heat, sparks, and open flames.[2][3]

#### Storage:

- Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]
- It is recommended to store under an inert gas atmosphere.[2]

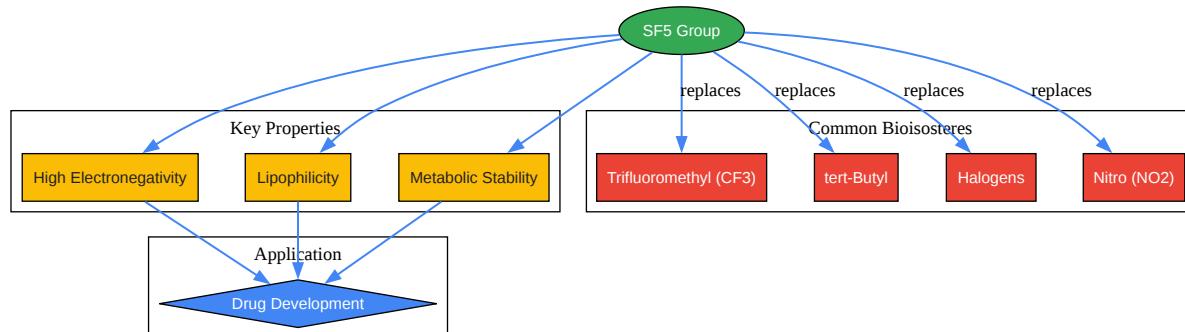
## Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of (3-bromophenyl)-pentafluoro- $\lambda^6$ -sulfane.



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Caption: Generalized workflow for the two-step synthesis of arylsulfur pentafluorides.

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Caption: Logical relationship of the SF<sub>5</sub> group as a bioisostere in drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (3-bromophenyl)-pentafluoro-λ<sup>6</sup>-sulfane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333655#iupac-nomenclature-for-3-bromophenylsulfur-pentafluoride>]

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